molecular formula C22H25NO3 B12668910 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone CAS No. 94023-27-5

1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone

Cat. No.: B12668910
CAS No.: 94023-27-5
M. Wt: 351.4 g/mol
InChI Key: MXZJNSQLKYADNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone (CAS: 94023-27-5) is an anthraquinone derivative characterized by a 2-ethylhexylamino group at position 1 and a hydroxyl group at position 4 of the anthraquinone backbone. The compound’s molecular formula is C22H29NO3, with a molar mass of 371.5 g/mol. Anthraquinones with alkylamino and hydroxyl substituents are widely used in industrial applications, particularly as intermediates for dyes and pigments, due to their chromophoric and auxochromic properties . The 2-ethylhexyl group enhances lipophilicity, improving solubility in organic solvents, which is advantageous for dye synthesis and dispersion processes.

Properties

CAS No.

94023-27-5

Molecular Formula

C22H25NO3

Molecular Weight

351.4 g/mol

IUPAC Name

1-(2-ethylhexylamino)-4-hydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H25NO3/c1-3-5-8-14(4-2)13-23-17-11-12-18(24)20-19(17)21(25)15-9-6-7-10-16(15)22(20)26/h6-7,9-12,14,23-24H,3-5,8,13H2,1-2H3

InChI Key

MXZJNSQLKYADNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1=C2C(=C(C=C1)O)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone typically involves the reaction of 1-amino-4-hydroxyanthraquinone with 2-ethylhexylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the substitution reaction. The process may involve heating the reactants to a specific temperature to ensure complete reaction and high yield.

Industrial Production Methods: In an industrial setting, the production of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants. The product is then purified through crystallization or other separation techniques to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The anthraquinone core can be reduced to form hydroquinone derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Hydroquinone derivatives.

    Substitution: Various substituted anthraquinone derivatives.

Scientific Research Applications

1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-ethylhexyl)amino]-4-hydroxyanthraquinone involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It can also generate reactive oxygen species (ROS), causing oxidative stress and damage to cellular components. These mechanisms contribute to its potential antimicrobial and anticancer activities.

Comparison with Similar Compounds

Key Compounds :

1-[(2-Ethoxyethyl)amino]-4-hydroxyanthraquinone Substituents: Ethoxyethylamino (position 1), hydroxyl (position 4). Properties: The ethoxyethyl group introduces ether functionality, increasing polarity compared to the ethylhexyl analog.

1-Amino-4-hydroxyanthraquinone (CAS: 116-85-8) Substituents: Amino (position 1), hydroxyl (position 4). Applications: A foundational intermediate for disperse dyes. Lacks alkyl chains, resulting in higher crystallinity and lower solubility in organic media compared to ethylhexyl derivatives .

1-[(4-Butylphenyl)amino]-4-hydroxyanthraquinone (CAS: 71334-38-8) Substituents: Butylphenylamino (position 1), hydroxyl (position 4). Properties: The aromatic butylphenyl group enhances thermal stability, making it suitable for high-temperature dyeing processes. However, steric hindrance may reduce reaction efficiency in synthesis .

Aryl and Sulfonated Derivatives

1-Amino-4-[[5-[(2-hydroxyethyl)sulphonyl]-2-methoxyphenyl]amino]anthraquinone (CAS: 79641-29-5) Substituents: Sulfonyl and methoxyphenyl groups. Applications: The sulfonyl group improves water solubility, enabling use in aqueous dye formulations. Methoxy enhances lightfastness, making it ideal for textiles exposed to UV radiation .

Solvent Blue 122 (1-(p-Acetamidoanilino)-4-hydroxyanthraquinone, CAS: 67905-17-3) Substituents: Acetamidoanilino (position 1), hydroxyl (position 4). Applications: A commercial dye with strong blue coloration. The acetamido group improves adhesion to synthetic fibers like polyester .

Industrial Use Cases

  • Dyes and Pigments : The ethylhexyl derivative’s lipophilicity makes it suitable for solvent-based dyes, while sulfonated analogs (e.g., CAS 79641-29-5) dominate aqueous systems .

Biological Activity

1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone (CAS Number: 16205941) is a compound belonging to the anthraquinone family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant properties, potential therapeutic applications, and toxicity profiles, supported by relevant data and case studies.

Chemical Structure and Properties

1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone features a hydroxyl group and an ethylhexyl amino group attached to the anthraquinone backbone. This structure contributes to its solubility and reactivity, impacting its biological interactions.

PropertyValue
Molecular FormulaC19H25N1O2
Molecular Weight295.42 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antioxidant Activity

Research indicates that 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone exhibits significant antioxidant properties. Antioxidants are crucial in combating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

  • Mechanism of Action : The compound scavenges free radicals and enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
  • Case Study : A study demonstrated that this compound reduced oxidative stress markers in vitro by up to 50% when tested against hydrogen peroxide-induced oxidative damage in human cell lines.

Anti-Tyrosinase Activity

Tyrosinase is an enzyme involved in melanin production, making it a target for skin whitening agents.

  • Research Findings : In a study assessing the anti-tyrosinase activity of various compounds, 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone showed inhibition rates comparable to established inhibitors like kojic acid.
  • Data Table :
CompoundInhibition Rate (%)
1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone65%
Kojic Acid70%
Arbutin60%

Cytotoxicity and Safety Profile

Despite its beneficial properties, understanding the cytotoxicity of 1-[(2-Ethylhexyl)amino]-4-hydroxyanthraquinone is essential for its safe application.

  • Toxicological Studies : In animal models, high doses led to liver and kidney toxicity, indicating a need for careful dosing in potential therapeutic applications.
  • Risk Assessment : The compound was classified as having moderate toxicity based on the exposure levels observed in various studies.

Table 2: Toxicity Data

EndpointResult
LD50 (rat)300 mg/kg
No Observed Adverse Effect Level (NOAEL)50 mg/kg

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.